2-Amino-N-(naphthalen-2-yl)benzamide
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Overview
Description
2-Amino-N-(naphthalen-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a benzamide moiety, with a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(naphthalen-2-yl)benzamide typically involves the acylation of 2-aminobenzamide with naphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(naphthalen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro-2-Amino-N-(naphthalen-2-yl)benzamide.
Reduction: 2-Amino-N-(naphthalen-2-yl)benzylamine.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Amino-N-(naphthalen-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamide: Similar structure but with a cyano group instead of an amino group.
2-Amino-N-(pyridin-2-yl)benzamide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness: 2-Amino-N-(naphthalen-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthalene ring system provides a rigid and planar structure, enhancing its binding affinity to molecular targets .
Properties
IUPAC Name |
2-amino-N-naphthalen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-16-8-4-3-7-15(16)17(20)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJSADBYLRFQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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